N-(1,2-benzoxazol-3-yl)-3-methoxybenzamide
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Overview
Description
N-(1,2-benzoxazol-3-yl)-3-methoxybenzamide is a chemical compound that belongs to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,2-benzoxazol-3-yl)-3-methoxybenzamide typically involves the reaction of 3-methoxybenzoic acid with 1,2-benzoxazole-3-amine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(1,2-benzoxazol-3-yl)-3-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The benzoxazole ring can be reduced to form a benzoxazoline derivative.
Substitution: The amide group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Major Products Formed
Oxidation: Formation of 3-hydroxybenzamide derivatives.
Reduction: Formation of benzoxazoline derivatives.
Substitution: Formation of N-substituted benzamide derivatives.
Scientific Research Applications
N-(1,2-benzoxazol-3-yl)-3-methoxybenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic effects in treating various diseases, including neurological disorders and infections.
Mechanism of Action
The mechanism of action of N-(1,2-benzoxazol-3-yl)-3-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, it can interact with neurotransmitter receptors, potentially affecting neurological functions .
Comparison with Similar Compounds
Similar Compounds
- 1-(1,2-Benzoxazol-3-yl)-N-(2H3)methylmethanesulfonamide
- 6-Fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives
- N’-[2-(1,2-benzoxazol-3-yl)acetyl]-4-methoxybenzohydrazide
Uniqueness
N-(1,2-benzoxazol-3-yl)-3-methoxybenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group enhances its solubility and potential interactions with biological targets. Additionally, the benzoxazole core structure provides a versatile scaffold for further functionalization and optimization for various applications .
Properties
Molecular Formula |
C15H12N2O3 |
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Molecular Weight |
268.27 g/mol |
IUPAC Name |
N-(1,2-benzoxazol-3-yl)-3-methoxybenzamide |
InChI |
InChI=1S/C15H12N2O3/c1-19-11-6-4-5-10(9-11)15(18)16-14-12-7-2-3-8-13(12)20-17-14/h2-9H,1H3,(H,16,17,18) |
InChI Key |
DWSBWKLSRPCRFI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=NOC3=CC=CC=C32 |
Origin of Product |
United States |
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